Cas no 1367864-64-9 (4-(4-methyl-1,3-thiazol-5-yl)piperidine)

4-(4-Methyl-1,3-thiazol-5-yl)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a 4-methylthiazole moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate or building block in synthetic chemistry. The thiazole ring contributes to enhanced binding affinity in bioactive molecules, while the piperidine scaffold offers conformational flexibility for drug design. Its well-defined chemical properties make it suitable for use in medicinal chemistry research, particularly in the development of CNS-targeting compounds or enzyme inhibitors. The compound’s stability and synthetic accessibility further support its utility in high-purity applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
4-(4-methyl-1,3-thiazol-5-yl)piperidine structure
1367864-64-9 structure
商品名:4-(4-methyl-1,3-thiazol-5-yl)piperidine
CAS番号:1367864-64-9
MF:C9H14N2S
メガワット:182.285860538483
CID:6232498
PubChem ID:82407529

4-(4-methyl-1,3-thiazol-5-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(4-methyl-1,3-thiazol-5-yl)piperidine
    • 4-Methyl-5-(piperidin-4-yl)thiazole
    • 1367864-64-9
    • EN300-1826798
    • インチ: 1S/C9H14N2S/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
    • InChIKey: LEQGZWWNTYQVDW-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(C)=C1C1CCNCC1

計算された属性

  • せいみつぶんしりょう: 182.08776963g/mol
  • どういたいしつりょう: 182.08776963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 53.2Ų

4-(4-methyl-1,3-thiazol-5-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826798-0.5g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
0.5g
$1426.0 2023-09-19
Enamine
EN300-1826798-0.1g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
0.1g
$1307.0 2023-09-19
Enamine
EN300-1826798-0.25g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
0.25g
$1366.0 2023-09-19
Enamine
EN300-1826798-1.0g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
1g
$1485.0 2023-05-26
Enamine
EN300-1826798-5.0g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
5g
$4309.0 2023-05-26
Enamine
EN300-1826798-5g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
5g
$4309.0 2023-09-19
Enamine
EN300-1826798-10g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
10g
$6390.0 2023-09-19
Enamine
EN300-1826798-1g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
1g
$1485.0 2023-09-19
Enamine
EN300-1826798-2.5g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
2.5g
$2912.0 2023-09-19
Enamine
EN300-1826798-0.05g
4-(4-methyl-1,3-thiazol-5-yl)piperidine
1367864-64-9
0.05g
$1247.0 2023-09-19

4-(4-methyl-1,3-thiazol-5-yl)piperidine 関連文献

4-(4-methyl-1,3-thiazol-5-yl)piperidineに関する追加情報

Comprehensive Overview of 4-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS No. 1367864-64-9)

4-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS No. 1367864-64-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a piperidine ring fused with a 4-methyl-1,3-thiazole moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting central nervous system (CNS) disorders and metabolic diseases.

The compound’s CAS number 1367864-64-9 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry. Recent studies highlight its role as a key building block for developing kinase inhibitors and GPCR modulators, aligning with the current trend of precision medicine. Its structural similarity to thiazole-containing drugs like thiamine (vitamin B1) further underscores its biochemical significance.

In the context of AI-driven drug discovery, 4-(4-methyl-1,3-thiazol-5-yl)piperidine is often discussed as a scaffold for virtual screening. Computational models predict its high binding affinity for proteins involved in neurodegenerative diseases, a hot topic in 2024. This aligns with frequent search queries such as "thiazole derivatives in Alzheimer’s research" and "piperidine-based drug candidates." The compound’s lipophilicity and blood-brain barrier permeability are also critical factors driving its popularity.

From a synthetic perspective, CAS 1367864-64-9 is valued for its ease of functionalization. Chemists can modify its thiazole or piperidine rings to create derivatives with tailored properties. This adaptability resonates with the industry’s shift toward fragment-based drug design, a strategy dominating recent publications. Notably, patents involving this compound often cite its utility in cancer immunotherapy and antibacterial agents, addressing global health challenges.

Environmental and regulatory considerations are also pivotal. While 4-(4-methyl-1,3-thiazol-5-yl)piperidine is not classified as hazardous, its synthesis requires adherence to green chemistry principles—a trending topic in sustainable pharma. Searches for "eco-friendly heterocyclic synthesis" and "biodegradable intermediates" highlight this demand. The compound’s stability under physiological conditions further enhances its appeal for in vivo studies.

In summary, 4-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS No. 1367864-64-9) exemplifies the intersection of traditional medicinal chemistry and cutting-edge technology. Its multifaceted applications—from CNS drug development to computational ligand design—make it a cornerstone in modern research. As the scientific community prioritizes personalized therapeutics and sustainable practices, this compound’s role is poised to expand, answering pressing questions in both academia and industry.

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